N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methylquinoline-4-carboxamide
Description
N-[(2E)-3-Methanesulfonylprop-2-en-1-yl]-2-methylquinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a methanesulfonyl-substituted propenyl chain at the carboxamide nitrogen. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting enzymes, receptors, and microbial pathways . The methanesulfonyl group (–SO₂CH₃) is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence intermolecular interactions (e.g., hydrogen bonding or dipole-dipole effects).
Properties
IUPAC Name |
2-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-10-13(12-6-3-4-7-14(12)17-11)15(18)16-8-5-9-21(2,19)20/h3-7,9-10H,8H2,1-2H3,(H,16,18)/b9-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGQMFMVVTUXGX-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NCC=CS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NC/C=C/S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methylquinoline-4-carboxamide is a synthetic compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C15H16N2O3S
Molecular Weight: 304.36 g/mol
CAS Number: Not widely reported in the literature but related compounds can be found under similar identifiers.
The biological activity of this compound is primarily attributed to its quinoline structure, which is known for its pharmacological properties. Quinoline derivatives often exhibit:
- Antimicrobial Activity: Compounds with quinoline structures have been shown to possess significant antibacterial and antifungal properties. The presence of the methanesulfonyl group may enhance these effects by increasing solubility and bioavailability.
- Anticancer Properties: Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and inhibition of specific kinases.
Antimicrobial Effects
Research indicates that quinoline derivatives, including those similar to this compound, exhibit potent antimicrobial activity. A study demonstrated that such compounds could inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 20 | 50 |
| C. albicans | 18 | 50 |
Anticancer Activity
The anticancer potential of quinoline derivatives has been explored in various in vitro studies. For instance, a derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 25 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis via caspase activation |
| HeLa | 30 | Cell cycle arrest at G2/M phase |
Case Studies
-
Antimicrobial Study:
A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including compounds structurally similar to this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency, suggesting that the methanesulfonyl group plays a crucial role in enhancing activity against resistant strains. -
Cytotoxicity Assessment:
In a cytotoxicity assessment involving multiple cancer cell lines, a compound closely related to this compound was shown to significantly reduce cell viability in a dose-dependent manner. The study highlighted the importance of further exploring structure–activity relationships to optimize anticancer efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline-4-carboxamide derivatives exhibit varied biological activities depending on their substitution patterns. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Quinoline-4-Carboxamide Derivatives
Key Structural and Functional Insights
Substituent-Driven Activity: The methanesulfonylpropenyl group in the target compound distinguishes it from analogs with fluorinated (e.g., compound 35 in ) or aminophenyl (e.g., HDAC inhibitors in ) substituents. The –SO₂CH₃ group likely enhances electrophilicity, which could improve covalent binding to cysteine residues in target proteins, a mechanism observed in other sulfonyl-containing drugs. Fluorinated analogs (e.g., compound 35) leverage fluorine’s electronegativity to enhance bioavailability and metabolic resistance, critical for antimicrobial activity .
Biological Target Specificity: The aminophenyl derivative’s HDAC inhibition contrasts with the antimicrobial focus of compound 35 , highlighting how minor structural changes redirect therapeutic applications. The target compound’s propenyl chain may favor interactions with bacterial enzymes or inflammatory mediators.
Synthetic and Analytical Considerations: Compounds like the benzodioxol derivative and carbohydrazide analog demonstrate the synthetic flexibility of the quinoline core. The target compound’s synthesis likely follows similar protocols (e.g., coupling reactions), though its methanesulfonyl group may require specialized sulfonation steps. Structural elucidation techniques, such as X-ray crystallography (referenced in SHELX/ORTEP studies ) and NMR (as in ), are critical for confirming regiochemistry and stereochemistry in such analogs.
Lumping Strategy Relevance: ’s lumping strategy groups compounds with similar properties, but the target compound’s unique –SO₂CH₃ substituent justifies its classification as a distinct entity. This substituent’s electronic effects likely alter reactivity and degradation pathways compared to non-sulfonylated quinolines.
Table 2: Comparative Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
